(2,3-Quinoxalinyldithio)dimethyltin
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Overview
Description
Dimethyltin(2+);quinoxaline-2,3-dithiolate is a coordination compound that combines the organotin moiety dimethyltin(2+) with the heterocyclic ligand quinoxaline-2,3-dithiolate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyltin(2+);quinoxaline-2,3-dithiolate typically involves the reaction of dimethyltin dichloride with quinoxaline-2,3-dithiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for dimethyltin(2+);quinoxaline-2,3-dithiolate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Dimethyltin(2+);quinoxaline-2,3-dithiolate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can lead to the formation of lower oxidation state species.
Substitution: The tin center can participate in substitution reactions, where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or thiolates can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state tin complexes, while reduction could produce lower oxidation state species. Substitution reactions typically result in the replacement of one or more ligands on the tin center.
Scientific Research Applications
Dimethyltin(2+);quinoxaline-2,3-dithiolate has several scientific research applications:
Mechanism of Action
The mechanism by which dimethyltin(2+);quinoxaline-2,3-dithiolate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The quinoxaline-2,3-dithiolate ligand can coordinate to metal centers in enzymes, potentially inhibiting their activity. Additionally, the organotin moiety can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Bis(quinoxaline-2,3-dithiolato)cuprate: This compound features a similar quinoxaline-2,3-dithiolate ligand but coordinated to copper instead of tin.
Quinoxaline-2,3-dithiolate complexes with other metals: These include complexes with metals such as molybdenum and tungsten, which exhibit different chemical and physical properties.
Uniqueness
Dimethyltin(2+);quinoxaline-2,3-dithiolate is unique due to the combination of the organotin moiety with the quinoxaline-2,3-dithiolate ligand. This combination imparts distinct electronic and structural properties, making it suitable for specific applications in catalysis, materials science, and medicinal chemistry .
Properties
CAS No. |
73927-90-9 |
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Molecular Formula |
C10H10N2S2Sn |
Molecular Weight |
341.0 g/mol |
IUPAC Name |
2,2-dimethyl-[1,3,2]dithiastannolo[4,5-b]quinoxaline |
InChI |
InChI=1S/C8H6N2S2.2CH3.Sn/c11-7-8(12)10-6-4-2-1-3-5(6)9-7;;;/h1-4H,(H,9,11)(H,10,12);2*1H3;/q;;;+2/p-2 |
InChI Key |
KNJCUWPTKOCFRS-UHFFFAOYSA-L |
Canonical SMILES |
C[Sn]1(SC2=NC3=CC=CC=C3N=C2S1)C |
Origin of Product |
United States |
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